molecular formula C15H15ClO2S B12477442 2-[(2-Chlorophenyl)sulfonyl]-1,3,5-trimethylbenzene

2-[(2-Chlorophenyl)sulfonyl]-1,3,5-trimethylbenzene

Cat. No.: B12477442
M. Wt: 294.8 g/mol
InChI Key: OSNYUFMOVBXSEI-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzenesulfonyl)-1,3,5-trimethylbenzene is an organic compound with a complex structure that includes a chlorobenzenesulfonyl group attached to a trimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzenesulfonyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,3,5-trimethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(2-chlorobenzenesulfonyl)-1,3,5-trimethylbenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzenesulfonyl)-1,3,5-trimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorobenzenesulfonyl group can be replaced by other nucleophiles, such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

2-(2-Chlorobenzenesulfonyl)-1,3,5-trimethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzenesulfonyl)-1,3,5-trimethylbenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 2-(2-chlorobenzenesulfonyl)-1,3,5-trimethylbenzene.

    4-Chlorobenzenesulfonyl chloride: Similar in structure but with the chlorine atom in a different position.

    2,4-Dichlorobenzenesulfonyl chloride: Contains two chlorine atoms, leading to different reactivity and applications.

Uniqueness

2-(2-Chlorobenzenesulfonyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern and the presence of both a chlorobenzenesulfonyl group and a trimethylbenzene core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfonyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H15ClO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-7-5-4-6-13(14)16/h4-9H,1-3H3

InChI Key

OSNYUFMOVBXSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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